6-O-alpha-D-Mannopyranosyl-D-mannopyranose

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

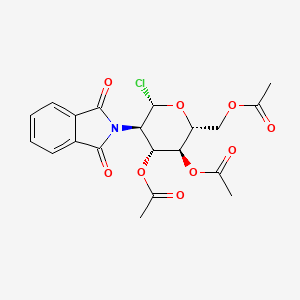

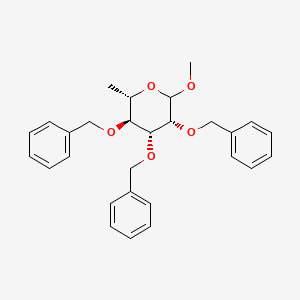

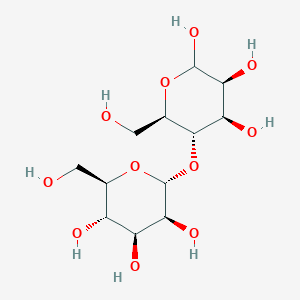

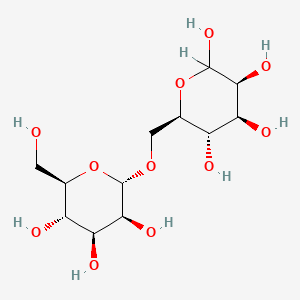

6-O-alpha-D-Mannopyranosyl-D-mannopyranose, also known as MM, is a disaccharide composed of two mannose molecules linked by an alpha-1,6-glycosidic bond. This molecule has been studied extensively due to its potential applications in various fields, including food science, biotechnology, and medicine.

Scientific Research Applications

Selective Activities in Vivo

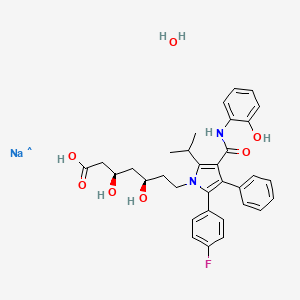

Neoglyco interleukin-1a, when coupled with N-acetylneuraminic acid (NeuAc), exhibits selective activities in vivo . This modified form of IL-1a, known as NeuAc-IL-1a, has reduced activities in vitro and receptor-binding affinities compared to IL-1a . However, it exhibits comparable activities as IL-1a to down-regulate serum glucose and to improve the recovery of peripheral white blood cells from myelosuppression in 5-fluorouracil-treated mice .

Altered Tissue Distribution

NeuAc-IL-1a has an altered tissue distribution compared to IL-1a . The tissue level of NeuAc-IL-1a is high compared to IL-1a, indicating that coupling with NeuAc enhances the tissue level .

Reduced Deleterious Effects

The glycosylation of human interleukin-1a to form Neoglyco interleukin-1a is aimed at developing IL-1 with less deleterious effects . The reduced activities of NeuAc-IL-1a correlate with the decrease in its receptor binding affinities .

Potential Therapeutic Applications

IL-1 is potentially useful for therapy because of its antitumor effect, protective effect on animals against microorganism infection, radiation, and chemotherapy . Therefore, the development of Neoglyco interleukin-1a with selective activities and reduced deleterious effects could enhance its therapeutic applications.

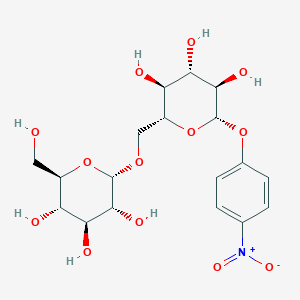

Hemicellulose Hydrolysis

6-O-alpha-D-Mannopyranosyl-D-mannopyranose is a type of mannan, a major constituent of the hemicellulose fraction of lignocelluloses . Enzymatic hydrolysis of mannan involves the backbone hydrolyzing endo-β-mannanases and β-mannosidases . Therefore, this compound could have applications in the hydrolysis of hemicellulose, which significantly affects the prospects of biobleaching and saccharification of lignocellulosic biomass .

Renewable Resource Utilization

Hemicellulose, including mannans like 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, is abundant and represents one of the major natural renewable resources and a dominating waste material from agriculture . This renewable resource can be used in several industries, including the pharmaceutical, biofuel, and pulp and paper industries, and many more .

Mechanism of Action

Target of Action

Neoglyco interleukin-1a, also known as 6-O-alpha-D-Mannopyranosyl-D-mannopyranose, primarily targets interleukin-1 receptors (IL-1R1) . These receptors are integral to immune responses, as they are activated or inhibited by cytokines, specifically IL-1α and IL-1β .

Mode of Action

The compound interacts with its targets by binding to the IL-1 receptors. This binding triggers a cascade of downstream processes that affect both innate and adaptive immunity . The glycosylation of IL-1a, as seen in Neoglyco interleukin-1a, can alter its biological activities . The introduction of N-acetylneuraminic acid (NANA) to IL-1a reduces its activities by about ten times compared to the original IL-1a .

Biochemical Pathways

Upon activation, IL-1α and IL-1β instigate multiple downstream processes. These processes include the activation of macrophages after inflammasome sensing of infection or danger, leading to caspase-1 processing of IL-1β and its release . Many alternative mechanisms activate il-1α and il-1β in atypical cell types, and il-1 function is also important for homeostatic processes that maintain a physiological state .

Pharmacokinetics

The pharmacokinetics of Neoglyco interleukin-1a involve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound. The glycosylation of IL-1a with NANA was found to enhance tissue levels of the cytokine . .

Result of Action

The molecular and cellular effects of Neoglyco interleukin-1a’s action include a variety of IL-1 activities in vitro, such as the proliferative effect on T cells, antiproliferative effect on myeloid leukemic cells and melanoma cells, and stimulatory effects on IL-6 synthesis by melanoma cells and PGE2 synthesis by fibroblast cells .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Neoglyco interleukin-1a. For instance, the pH and temperature of the reaction environment can impact the coupling of NANA to IL-1a . .

properties

IUPAC Name |

(3S,4S,5S,6R)-6-[[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9+,10+,11?,12+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLRVVLDZNNYCBX-FZFXURTHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@@H](C(O2)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-O-alpha-D-Mannopyranosyl-D-mannopyranose | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.